10-Methoxyanthracene-9-carbaldehyde
Overview
Description
10-Methoxyanthracene-9-carbaldehyde is an organic compound with the molecular formula C16H12O2. It is a derivative of anthracene, featuring a methoxy group at the 10th position and an aldehyde group at the 9th position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxyanthracene-9-carbaldehyde typically involves the formylation of 10-methoxyanthracene. One common method is the Vilsmeier-Haack reaction, where 10-methoxyanthracene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 10-Methoxyanthracene-9-carboxylic acid.
Reduction: 10-Methoxyanthracene-9-methanol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Methoxyanthracene-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and supramolecular assemblies.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential in drug development, particularly in the synthesis of anthracene-based pharmaceuticals.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 10-Methoxyanthracene-9-carbaldehyde largely depends on its functional groups. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The methoxy group can influence the electronic properties of the molecule, making it more reactive towards electrophilic aromatic substitution.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can react with nucleophiles to form addition products.
Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring towards electrophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
10-Methylanthracene-9-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Anthracene-9-carbaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
9-Anthraldehyde oxime: An oxime derivative of anthracene-9-carbaldehyde, used in different synthetic applications.
Uniqueness: 10-Methoxyanthracene-9-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and electronic properties. This makes it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
10-methoxyanthracene-9-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-13-8-4-2-6-11(13)15(10-17)12-7-3-5-9-14(12)16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEZXZOBPXOWKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517880 | |
Record name | 10-Methoxyanthracene-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63934-06-5 | |
Record name | 10-Methoxyanthracene-9-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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